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molecular formula C11H9N3O2 B8656305 5-Amino-2-phenyl-4-pyrimidinecarboxylic acid CAS No. 59950-57-1

5-Amino-2-phenyl-4-pyrimidinecarboxylic acid

Cat. No. B8656305
M. Wt: 215.21 g/mol
InChI Key: VBMWROJPEMGLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06569860B2

Procedure details

To a suspension of 8.75 g (0.0314 mole) of 5-bromo-2-phenyl-pyrimidine-4-carboxylic acid in 69 mL of concentrated ammonium hydroxide was added 0.39 g of copper (II) sulfate in 1.6 mL water. The mixture was sealed and heated to 80° C. for 6 days. After cooling to room temperature, and filtration, the solid was taken in 100 ml boiling water, filtered, cooled and acidified with acetic acid. Filtration and drying yielded 4.40 g of 5-amino-2-phenyl-pyrimidine-4-carboxylic acid as a tan solid, mp. 199-202° C.
Quantity
8.75 g
Type
reactant
Reaction Step One
Quantity
69 mL
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
0.39 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:14]([OH:16])=[O:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1.[OH-].[NH4+:18]>O.S([O-])([O-])(=O)=O.[Cu+2]>[NH2:18][C:2]1[C:3]([C:14]([OH:16])=[O:15])=[N:4][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
8.75 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)C1=CC=CC=C1)C(=O)O
Name
Quantity
69 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
1.6 mL
Type
solvent
Smiles
O
Name
Quantity
0.39 g
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was sealed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtration
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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